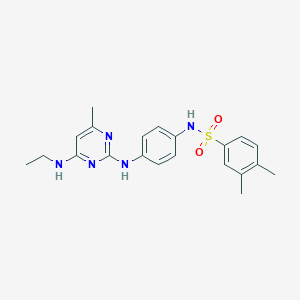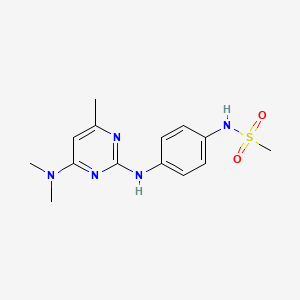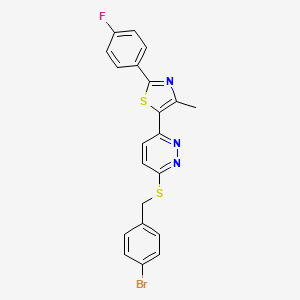
2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, including drug discovery and materials science . The compound’s structure includes a fluorine atom, a phenylpyridazinyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide involves several steps. One common method includes the fluorination of pyridine using complex AlF3 and CuF2 at high temperatures (450–500°C) to form 2-fluoropyridine . This intermediate can then undergo further reactions to introduce the phenylpyridazinyl and benzamide groups. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the compound’s structure.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Suzuki–Miyaura Coupling: This reaction involves the coupling of the compound with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is used in various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and docking studies reveal its suitability for further development .
Comparison with Similar Compounds
2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide can be compared with other similar compounds, such as:
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and are structurally similar.
2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: This compound has a similar core structure but different functional groups, leading to different properties and applications.
Properties
Molecular Formula |
C19H16FN3O2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-fluoro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)21-12-13-25-18-11-10-17(22-23-18)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,24) |
InChI Key |
KMELXYOJVPLUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11240836.png)
![N-(4-butylphenyl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240838.png)
![N-(2,4-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11240844.png)
![2'-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11240851.png)



![1,1'-[3,6-bis(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240871.png)

![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11240889.png)
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B11240890.png)

![Methyl 3-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11240892.png)

